molecular formula C12H12N4O B11664822 N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-2-carboxamide CAS No. 113906-08-4

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-2-carboxamide

Katalognummer: B11664822
CAS-Nummer: 113906-08-4
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: SEAQZXSJRUUEAF-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between pyridine-2-carbohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions. The reaction can be catalyzed by acids to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines and carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

    Industry: Utilized in the development of sensors and catalysts due to its ability to form stable complexes with metal ions.

Wirkmechanismus

The mechanism of action of N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological targets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • Indole derivatives

Uniqueness

N’-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific structure, which includes a pyridine ring and a pyrrole moiety. This structural arrangement allows for unique interactions with metal ions and biological targets, distinguishing it from other Schiff base hydrazones and similar compounds.

Eigenschaften

CAS-Nummer

113906-08-4

Molekularformel

C12H12N4O

Molekulargewicht

228.25 g/mol

IUPAC-Name

N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C12H12N4O/c1-16-8-4-5-10(16)9-14-15-12(17)11-6-2-3-7-13-11/h2-9H,1H3,(H,15,17)/b14-9-

InChI-Schlüssel

SEAQZXSJRUUEAF-ZROIWOOFSA-N

Isomerische SMILES

CN1C=CC=C1/C=N\NC(=O)C2=CC=CC=N2

Kanonische SMILES

CN1C=CC=C1C=NNC(=O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.